molecular formula C8H11NS2 B7893547 3-(Thiophen-3-yl)thiomorpholine

3-(Thiophen-3-yl)thiomorpholine

Cat. No.: B7893547
M. Wt: 185.3 g/mol
InChI Key: BTNWDWRCGPFNQY-UHFFFAOYSA-N
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Description

3-(Thiophen-3-yl)thiomorpholine is a heterocyclic compound that features a thiophene ring fused with a thiomorpholine ring Thiophene is a sulfur-containing five-membered aromatic ring, while thiomorpholine is a six-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-3-yl)thiomorpholine can be achieved through several methods. One common approach involves the condensation of thiophene derivatives with thiomorpholine under specific reaction conditions. For instance, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can be utilized to synthesize thiophene derivatives . Another method involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters would be carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-3-yl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfur atoms in the thiomorpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiomorpholine derivatives.

    Substitution: Functionalized thiophene derivatives.

Scientific Research Applications

3-(Thiophen-3-yl)thiomorpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Thiophen-3-yl)thiomorpholine involves its interaction with molecular targets through its sulfur and nitrogen atoms. These interactions can influence various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A sulfur-containing five-membered aromatic ring.

    Thiomorpholine: A six-membered ring containing both sulfur and nitrogen atoms.

    3-(Thiophen-2-yl)thiomorpholine: A similar compound with the thiophene ring attached at a different position.

Uniqueness

3-(Thiophen-3-yl)thiomorpholine is unique due to its specific structural arrangement, which combines the properties of both thiophene and thiomorpholine. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

3-thiophen-3-ylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS2/c1-3-10-5-7(1)8-6-11-4-2-9-8/h1,3,5,8-9H,2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNWDWRCGPFNQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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